Product packaging for Methyl 3-nitro-4-(propylamino)benzoate(Cat. No.:CAS No. 128429-03-8)

Methyl 3-nitro-4-(propylamino)benzoate

Cat. No.: B177686
CAS No.: 128429-03-8
M. Wt: 238.24 g/mol
InChI Key: YNIMKYLYDRQUQA-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(propylamino)benzoate is an aromatic ester and amine derivative used primarily as a key synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both nitro and alkylamino functional groups on a benzoate core, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active compounds like benzimidazole derivatives and specialized polymers. Researchers utilize this compound in nucleophilic aromatic substitution reactions and other transformations to develop new chemical entities. The methyl ester group typically offers a useful handle for further functionalization. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4 B177686 Methyl 3-nitro-4-(propylamino)benzoate CAS No. 128429-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-nitro-4-(propylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-6-12-9-5-4-8(11(14)17-2)7-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIMKYLYDRQUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560832
Record name Methyl 3-nitro-4-(propylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128429-03-8
Record name Methyl 3-nitro-4-(propylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 3 Nitro 4 Propylamino Benzoate

Established Synthetic Pathways for Methyl 3-nitro-4-(propylamino)benzoate

The formation of this compound is predominantly accomplished through nucleophilic aromatic substitution (SNAr) reactions and the derivatization of corresponding benzoic acid precursors. These methods offer reliable and well-documented routes to the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Nitrobenzoate Esters with Propylamine

A primary and efficient method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction. youtube.commasterorganicchemistry.com This reaction is particularly effective when a benzene (B151609) ring is substituted with strong electron-withdrawing groups, such as a nitro group (NO₂), which activates the ring towards nucleophilic attack. youtube.com The presence of a good leaving group, typically a halogen, at a position ortho or para to the activating group further facilitates the reaction. masterorganicchemistry.com

In this context, halogenated nitrobenzoate esters like methyl 4-chloro-3-nitrobenzoate or methyl 4-fluoro-3-nitrobenzoate serve as excellent substrates. The electron-withdrawing nitro group at the meta position to the ester and ortho to the halogen activates the carbon atom bonded to the halogen for nucleophilic attack by propylamine. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org Subsequent elimination of the halide ion yields the final product, this compound. The reaction is typically carried out in a suitable solvent, and the rate is significantly influenced by the nature of the leaving group (F > Cl) and the reaction conditions. For instance, a similar SNAr reaction using methyl 4-fluoro-3-nitrobenzoate and benzylamine (B48309) in 2-propanol has been reported. chegg.com

Derivatization of Nitro Benzoic Acid Precursors

An alternative synthetic route involves the derivatization of a pre-formed nitro benzoic acid precursor, specifically 4-(propylamino)-3-nitrobenzoic acid. This approach separates the formation of the amino-substituted ring from the esterification step.

The synthesis of the carboxylic acid precursor can be achieved through a similar SNAr reaction on a halogenated nitrobenzoic acid with propylamine. Once 4-(propylamino)-3-nitrobenzoic acid is obtained and purified, it can be converted to its methyl ester, this compound, through Fischer esterification. bond.edu.auresearchgate.net This acid-catalyzed esterification typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.au The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction. This two-step process, while longer, allows for the isolation and purification of the intermediate carboxylic acid, which can be advantageous for ensuring the final product's purity. The esterification of similar structures, like 4-amino-3-nitrobenzoic acid, is well-documented. bond.edu.auresearchgate.net

One-Pot Synthesis Strategies for Related Benzoate (B1203000) Derivatives

"One-pot" synthesis strategies, which involve conducting multiple reaction steps in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. youtube.com While a specific one-pot synthesis for this compound is not extensively documented in the provided search results, the principles of one-pot synthesis are widely applied to the formation of related substituted benzoates and other heterocyclic compounds. researchgate.netorganic-chemistry.orgichem.md

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

Synthesis of Methyl 3-nitrobenzoate and Related Intermediate Compounds

Methyl 3-nitrobenzoate is a key intermediate that can be synthesized through the nitration of methyl benzoate. rsc.orgsouthalabama.eduissr.edu.khchegg.comchemhume.co.uk This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgsouthalabama.educhegg.com The ester group of methyl benzoate is a meta-director, leading to the predominant formation of the 3-nitro isomer. rsc.org The reaction is exothermic and requires careful temperature control, usually in an ice bath, to minimize the formation of dinitrated byproducts. orgsyn.org

The general procedure involves dissolving methyl benzoate in concentrated sulfuric acid and then slowly adding the nitrating mixture. rsc.orgsouthalabama.edu After the reaction is complete, the mixture is poured onto ice to precipitate the solid methyl 3-nitrobenzoate, which can then be purified by recrystallization from a solvent mixture like ethanol (B145695) and water. rsc.orgsouthalabama.edu The purity of the product can be assessed by its melting point. southalabama.edu

While methyl 3-nitrobenzoate itself is not a direct precursor for the SNAr reaction to form this compound (as it lacks a leaving group at the 4-position), its synthesis illustrates the fundamental chemistry of introducing a nitro group onto the benzoate ring structure. This foundational knowledge is applicable to the synthesis of more complex, substituted nitrobenzoates that are direct precursors.

Utilization of Methyl 4-fluoro-3-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate as Key Starting Materials

Methyl 4-fluoro-3-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate are crucial starting materials for the synthesis of this compound via SNAr reactions. oakwoodchemical.comsigmaaldrich.com The halogen atom at the 4-position serves as an excellent leaving group, and its reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the adjacent 3-position.

The synthesis of these halogenated precursors typically begins with the corresponding halogenated benzoic acid. For example, methyl 4-fluoro-3-nitrobenzoate can be prepared from 4-fluoro-3-nitrobenzoic acid through Fischer esterification with methanol and a sulfuric acid catalyst. Similarly, methyl 4-chloro-3-nitrobenzoate is synthesized from 4-chloro-3-nitrobenzoic acid. nih.gov

The synthesis of the precursor acids themselves, such as 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid, is achieved through the nitration of 4-fluorobenzoic acid and 4-chlorobenzoic acid, respectively. chemicalbook.comprepchem.com The nitration of p-chlorobenzoic acid can be performed using a mixture of nitric and sulfuric acids. prepchem.com Various methods exist for the nitration of p-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid, with yields reportedly as high as 97-98.7%. prepchem.comguidechem.com

The availability of these key halogenated nitrobenzoate esters is paramount for the efficient production of this compound, as they are the direct electrophilic partners in the crucial SNAr step with propylamine.

Derivatization Strategies and Synthetic Modifications of this compound and Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of compounds for biological evaluation. These modifications are crucial for establishing robust structure-activity relationships.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The exploration of the chemical space around the this compound core is essential for understanding how different functional groups influence its biological activity. SAR studies on related structures have demonstrated that modifications at various positions can significantly impact potency and selectivity.

The primary sites for derivatization include the ester group, the propylamino side chain, and the aromatic ring. For instance, the synthesis of analogues with varied alkyl or aryl groups on the amine can be achieved through the reaction of methyl 4-chloro-3-nitrobenzoate with different primary or secondary amines. A Chinese patent (CN104356022A) describes a method for synthesizing N-methyl-4-(methylamino)-3-nitrobenzamide, showcasing a viable route to introduce substituents on the amide nitrogen, which can be adapted for the target compound. This allows for the investigation of the role of the amine substituent's size, lipophilicity, and hydrogen bonding capacity.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate a library of amides and esters. The presence of the nitro group strongly influences the reactivity of the aromatic ring, directing further substitutions and participating in various chemical transformations.

The following table summarizes the synthesis of various analogues of Methyl 4-(alkylamino)-3-nitrobenzoate, highlighting the versatility of the core structure for introducing diverse functional groups.

Starting MaterialReagentResulting AnaloguePurpose of Derivatization
Methyl 4-chloro-3-nitrobenzoatePropylamineThis compoundCore structure
Methyl 4-chloro-3-nitrobenzoateCyclobutylamineMethyl 4-(cyclobutylamino)-3-nitrobenzoateInvestigate effect of cyclic alkylamino groups
Methyl 4-chloro-3-nitrobenzoateBenzylamineMethyl 4-(benzylamino)-3-nitrobenzoateIntroduce aromatic substituent on the amine
4-Chloro-3-nitrobenzoic acidMethylamine (aq)4-(Methylamino)-3-nitrobenzoic acidPrecursor for further amide coupling

Studies on related nitrobenzoic acid derivatives have shown that such modifications can lead to compounds with a range of biological activities, including potential inhibitors of enzymes like M. tuberculosis dihydrofolate reductase (MtDHFR) uef.fi. Although specific SAR data for this compound is not extensively published, the principles derived from analogous series provide a rational basis for its derivatization in drug discovery programs.

Formation of Fused Heterocyclic Systems (e.g., Benzimidazoles, Benzoxazoles) from Nitro Benzoic Acid Precursors

Nitro-substituted benzoic acid derivatives, such as this compound, are valuable precursors for the synthesis of fused heterocyclic systems like benzimidazoles and benzoxazoles, which are privileged structures in medicinal chemistry. The general strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitable one-carbon synthon or an ortho-functional group.

The synthesis of benzimidazoles can be achieved by reacting the in situ-generated ortho-phenylenediamine derivative (from the reduction of the nitro group) with various reagents. For example, a patent (EP1904481B1) describes the cyclization of a related diamine with formic acid or formaldehyde (B43269) derivatives to yield the benzimidazole (B57391) core. This methodology can be applied to the reduced form of this compound.

Similarly, the formation of benzoxazoles can be accomplished from ortho-aminophenol precursors. While the target compound does not possess a hydroxyl group, a related strategy involves the high-temperature reaction of o-nitrophenols with amines to yield benzoxazoles acs.org. A more relevant approach for the target compound would be the reduction of the nitro group and subsequent reaction with a suitable reagent to form the oxazole (B20620) ring. A solid-phase synthesis of benzoxazoles from 3-nitrotyrosine (B3424624) has been reported, which involves the reduction of the nitro group with SnCl2 followed by dehydrative cyclization of the resulting amino ester researchgate.net.

The following table outlines the general synthetic pathways to benzimidazoles and benzoxazoles from nitrobenzoic acid precursors.

PrecursorKey TransformationReagent for CyclizationFused Heterocycle
Methyl 4-amino-3-nitrobenzoate derivativeReduction of nitro group to amineFormic acid / FormaldehydeBenzimidazole
o-Nitrophenol derivativeReaction with amine at high temperature-Benzoxazole
3-Nitrotyrosine derivativeReduction of nitro group, then dehydrative cyclization-Benzoxazole

These heterocyclic systems are of significant interest due to their broad spectrum of biological activities, and their synthesis from readily available nitrobenzoic acid derivatives represents an efficient route to novel therapeutic agents.

Reductive Transformations of the Nitro Group to Amino Functionalities

The reduction of the nitro group in this compound to the corresponding amino functionality is a critical transformation that opens up a plethora of synthetic possibilities, including the formation of the aforementioned heterocyclic systems and further derivatization of the resulting aniline.

Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent depending on the presence of other functional groups in the molecule. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. However, for laboratory-scale synthesis, chemical reducing agents are often more convenient.

Commonly employed methods include the use of metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl). These methods are generally robust and high-yielding. For instance, the reduction of related nitroaromatic compounds has been effectively achieved using these classical approaches.

The following table summarizes common reagents used for the reduction of aromatic nitro groups.

ReagentConditionsAdvantages
H₂/Pd-CCatalytic, various solventsClean reaction, high yield
Fe/AcOH or Fe/HClStoichiometric, aqueous or alcoholic solventsInexpensive, effective
SnCl₂·2H₂OStoichiometric, alcoholic solventsMild conditions

The resulting methyl 3-amino-4-(propylamino)benzoate is a versatile intermediate. The newly formed amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions, further expanding the diversity of accessible analogues for biological screening.

Advanced Structural Characterization and Spectroscopic Investigations of Methyl 3 Nitro 4 Propylamino Benzoate

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Elucidation

While specific crystallographic data for Methyl 3-nitro-4-(propylamino)benzoate is not publicly available, a detailed analysis of its close analog, Ethyl 3-nitro-4-(propylamino)benzoate, provides a robust model for its structural properties. The substitution of a methyl group for an ethyl group is not expected to significantly alter the fundamental crystal packing and intermolecular forces.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of Ethyl 3-nitro-4-(propylamino)benzoate has been determined through single-crystal X-ray diffraction. nih.govnih.govresearchgate.net The compound crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. Two independent studies have reported slightly different unit cell parameters, which may be attributed to different crystallization conditions and data collection temperatures (100 K and 294 K). nih.govnih.gov

The space group was identified as P-1, indicating a centrosymmetric arrangement of the molecules in the crystal lattice. nih.govresearchgate.net The unit cell contains two molecules (Z = 2). nih.govnih.govresearchgate.net

Table 1: Crystallographic Data for Ethyl 3-nitro-4-(propylamino)benzoate
ParameterValue (Study 1) nih.govresearchgate.netValue (Study 2) nih.gov
Chemical FormulaC12H16N2O4C12H16N2O4
Formula Weight (g/mol)252.27252.27
Temperature (K)100.0(1)294
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)4.4914(4)4.4400(9)
b (Å)12.0828(9)12.606(3)
c (Å)12.8763(9)13.209(3)
α (°)62.494(4)61.710(19)
β (°)81.055(4)83.02(3)
γ (°)83.494(4)81.75(3)
Volume (Å3)611.57(8)643.1(3)
Z22

Analysis of Intramolecular Hydrogen Bonding Networks (e.g., N—H···O, C—H···O)

The molecular conformation of Ethyl 3-nitro-4-(propylamino)benzoate is stabilized by intramolecular hydrogen bonds. nih.govnih.gov A significant N—H···O hydrogen bond is observed between the amino group and an oxygen atom of the adjacent nitro group, forming a six-membered ring motif designated as S(6). nih.govnih.gov This interaction contributes to the planarity of this portion of the molecule.

Investigation of Intermolecular Interactions and Crystal Packing Arrangements (e.g., N—H···O, O···O Stacking)

The crystal packing of Ethyl 3-nitro-4-(propylamino)benzoate is governed by a combination of intermolecular interactions. Neighboring molecules are linked by N—H···O hydrogen bonds, forming centrosymmetric dimers. nih.govnih.gov

A noteworthy feature of the crystal structure is the presence of short intermolecular O···O interactions, with distances of 2.914(5) Å and 2.984(5) Å. nih.govresearchgate.net These distances are shorter than the sum of the van der Waals radii of oxygen atoms, indicating a significant attractive interaction. These O···O interactions, in conjunction with the intermolecular N—H···O hydrogen bonds, lead to a stacking arrangement of the molecules along the a-axis. nih.govresearchgate.net

Conformational Analysis of the Nitro and Propylamino Groups Relative to the Benzene (B151609) Ring

The conformation of the substituents relative to the benzene ring is a key structural aspect. In Ethyl 3-nitro-4-(propylamino)benzoate, the nitro group is observed to be nearly coplanar with the benzene ring. nih.govresearchgate.net The torsion angle between the nitro group and the ring is reported to be -6.4(5)°. nih.govresearchgate.net This planarity is facilitated by the intramolecular N—H···O hydrogen bond. The propylamino group, while involved in this hydrogen bonding, will exhibit some conformational flexibility in its alkyl chain.

Comprehensive Spectroscopic Investigations for Molecular Structure Confirmation and Electronic Properties

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the molecular structure in solution and providing insight into the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

While direct experimental NMR spectra for this compound are not available in the cited literature, a detailed analysis can be constructed based on the spectra of closely related compounds, such as Methyl 3-nitrobenzoate. rsc.orgchemicalbook.comchemicalbook.comchegg.com

The introduction of a propylamino group at the 4-position of Methyl 3-nitrobenzoate would significantly alter the NMR spectra due to its strong electron-donating nature via resonance and induction. This effect would be most pronounced on the adjacent aromatic protons and carbons.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of Methyl 3-nitrobenzoate, the aromatic protons appear in a complex pattern in the downfield region. For this compound, the spectrum would be expected to show distinct signals for the propylamino group's protons (N-H, and three CH₂/CH₃ groups) and the aromatic protons. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on solvent and concentration. The propyl group would show a triplet for the terminal methyl group, a sextet for the middle methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen. The aromatic protons would exhibit a pattern consistent with a 1,2,4-trisubstituted benzene ring.

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum of Methyl 3-nitrobenzoate shows signals for the methyl ester carbon, the carbonyl carbon, and the six aromatic carbons. rsc.orgchemicalbook.com For this compound, additional signals corresponding to the three carbons of the propyl group would be present in the upfield region. The chemical shifts of the aromatic carbons would be significantly influenced by the two substituents. The carbon attached to the amino group (C4) would experience a strong upfield shift, while the carbons ortho and para to it would also be affected.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic H~6.8 - 8.5m
NHVariablebr s
OCH3~3.9s
NCH2~3.2 - 3.4t
CH2CH3~1.6 - 1.8sext
CH3~0.9 - 1.1t
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C=O~165
Aromatic C~110 - 150
OCH3~52
NCH2~45
CH2CH3~22
CH3~11

s = singlet, t = triplet, sext = sextet, m = multiplet, br s = broad singlet

Infrared (IR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding Evidence

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features, including the nitro group, the secondary amine, the ester group, and the aromatic ring. Furthermore, the spectrum can reveal the presence of intramolecular hydrogen bonding.

The primary vibrations observed in the IR spectrum of this compound are a composite of the vibrations from its constituent parts: the methyl benzoate (B1203000), the nitro group, and the propylamino substituent. The nitro group (-NO₂) typically exhibits two strong and characteristic stretching vibrations. spectroscopyonline.comorgchemboulder.com For aromatic nitro compounds, the asymmetric stretching vibration is found in the range of 1550-1475 cm⁻¹, while the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of these intense bands is a strong indicator of the nitro functionality. spectroscopyonline.com

The secondary amine (N-H) of the propylamino group gives rise to a distinct, albeit weaker and sharper, absorption band in the region of 3300-3500 cm⁻¹ compared to the broad O-H bands. libretexts.org The C-N stretching vibration of aromatic amines is typically observed in the 1220-1020 cm⁻¹ range. docbrown.info The aliphatic C-H stretching vibrations of the propyl group and the methyl group of the ester are expected in the 2800-2950 cm⁻¹ region. sciencing.com

The ester functional group is identifiable by its strong carbonyl (C=O) stretching absorption, which for aromatic esters like methyl benzoate, is located between 1735 and 1750 cm⁻¹. sciencing.com Additionally, the C-O-C stretching vibrations of the ester group will produce bands in the 1160 to 1210 cm⁻¹ region. sciencing.com The aromatic nature of the compound is confirmed by C=C stretching vibrations within the benzene ring, typically appearing around 1600 and 1475 cm⁻¹. sciencing.com

A key feature in the spectrum of this compound is the evidence of intramolecular hydrogen bonding between the amine proton (N-H) and an oxygen atom of the adjacent nitro group. This interaction can cause a red shift (a shift to lower frequency) and broadening of the N-H stretching band. quora.com This phenomenon occurs because the hydrogen bond weakens the N-H bond, requiring less energy to vibrate. quora.com The presence of a broad N-H band, possibly shifted to the lower end of its typical range, would be strong evidence for this intramolecular interaction. youtube.comnih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
~3350N-H (secondary amine)StretchMedium, potentially broadened
2950-2800C-H (aliphatic)StretchMedium
1740C=O (ester)StretchStrong
1600, 1475C=C (aromatic)StretchMedium to Weak
1540NO₂ (nitro)Asymmetric StretchStrong
1350NO₂ (nitro)Symmetric StretchStrong
1210-1160C-O-C (ester)StretchMedium
1220-1020C-N (aromatic amine)StretchMedium
880C-H (aromatic)Out-of-plane bendMedium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₁H₁₄N₂O₄, the expected monoisotopic mass is approximately 238.0954 u. The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass, confirming the compound's molecular weight.

The fragmentation of this compound under electron ionization (EI) would proceed through several characteristic pathways, driven by the stability of the resulting fragments. Aromatic nitro compounds are known to undergo specific fragmentation, including the loss of the nitro group (NO₂) as a radical (mass loss of 46 u) or the loss of NO (mass loss of 30 u). miamioh.edu Therefore, prominent peaks at m/z [M-46]⁺ and [M-30]⁺ are anticipated.

The ester group can also direct fragmentation. A common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃), leading to an acylium ion. In this case, a peak at m/z [M-31]⁺ would be observed. The loss of the entire methoxycarbonyl group (•COOCH₃), a mass loss of 59 u, is also a plausible fragmentation, resulting in a peak at m/z [M-59]⁺.

The propylamino side chain will also contribute to the fragmentation pattern. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. miamioh.edu This would lead to the loss of an ethyl radical (•CH₂CH₃, mass loss of 29 u), resulting in a significant peak at m/z [M-29]⁺.

The interplay of these functional groups can also lead to more complex fragmentation pathways, including rearrangements and interactions between the ortho-positioned nitro and amino groups. For instance, an "ortho effect" can occur where a hydrogen atom from the amino group is transferred to the nitro group, followed by the loss of a water molecule (H₂O, mass loss of 18 u). cdnsciencepub.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zFragment IonCorresponding Loss
238[C₁₁H₁₄N₂O₄]⁺•Molecular Ion (M⁺•)
209[M - C₂H₅]⁺Loss of ethyl radical from propyl group
207[M - OCH₃]⁺Loss of methoxy radical from ester
192[M - NO₂]⁺Loss of nitro group
179[M - COOCH₃]⁺Loss of methoxycarbonyl group
163[M - NO₂ - C₂H₅]⁺Loss of nitro and ethyl groups

Reactivity and Reaction Mechanism Studies of Methyl 3 Nitro 4 Propylamino Benzoate

Reaction Pathways Involving the Ester Functionality

The ester group in methyl 3-nitro-4-(propylamino)benzoate is a key site for nucleophilic acyl substitution reactions. These reactions, including hydrolysis, transesterification, and aminolysis, provide pathways to modify the carboxyl functional group and synthesize a variety of derivatives.

Hydrolysis Kinetics and Mechanistic Investigations

The hydrolysis of benzoate (B1203000) esters, including derivatives like this compound, is a well-studied reaction. The rate of this reaction is significantly influenced by the pH of the solution and the nature of the substituents on the aromatic ring. oieau.fr

In alkaline hydrolysis, the reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is typically the rate-determining step, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form a carboxylate salt and methanol (B129727). The presence of electron-withdrawing groups, such as the nitro group at the meta-position, is known to enhance the rate of hydrolysis by stabilizing the transition state. oieau.fr

Studies on related substituted methyl benzoates have shown that the hydrolysis rate is first order with respect to both the ester and the hydroxide ion concentration. oieau.fr The kinetics of hydrolysis can be monitored spectrophotometrically or by titration of the resulting carboxylic acid. The half-life of these esters can range from months to years under typical environmental conditions (pH 8, 10°C). oieau.fr

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ester group of this compound reacts with an alcohol to form a new ester and methanol. This reaction is typically catalyzed by an acid or a base.

In a typical procedure, reacting the methyl ester with a different alcohol, often in excess to drive the equilibrium, in the presence of a catalyst like sulfuric acid or a sodium alkoxide, would yield the corresponding new ester. For instance, the reaction with ethanol (B145695) would produce ethyl 3-nitro-4-(propylamino)benzoate. nih.govnih.gov The efficiency of the transesterification can be influenced by the steric hindrance of the alcohol and the reaction conditions, such as temperature and the use of a Dean-Stark apparatus to remove the methanol byproduct.

Aminolysis Reactions with Primary and Secondary Amines

Aminolysis involves the reaction of the ester with a primary or secondary amine to form the corresponding amide. This reaction is a direct method to introduce new amide functionalities into the molecule. The reaction of this compound with an amine, such as methylamine, would lead to the formation of N-methyl-3-nitro-4-(propylamino)benzamide. google.com

The reaction is typically carried out by heating the ester with the amine, sometimes in a solvent. The nucleophilic amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and methanol. The rate of aminolysis is dependent on the nucleophilicity of the amine and the steric environment around the ester group.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group, which opens up further synthetic possibilities. It also plays a crucial role in directing and activating the aromatic ring for certain reactions.

Catalytic and Chemical Reduction Methods to Synthesize Amino Derivatives

The reduction of the nitro group in this compound to an amino group yields methyl 3-amino-4-(propylamino)benzoate. This transformation is a key step in the synthesis of various biologically active compounds and heterocyclic systems.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often crucial to avoid the reduction of other functional groups present in the molecule.

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. The reaction is carried out using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. sciencemadness.orgchemicalbook.com The reaction is typically performed in a solvent like methanol or ethanol. This method is often highly selective for the nitro group, leaving the ester functionality intact. sciencemadness.org

Chemical Reduction: A variety of chemical reducing agents can be employed. A classic method involves the use of a metal in an acidic medium, such as iron powder in acetic acid. sciencemadness.org Other common reducing systems include tin(II) chloride in hydrochloric acid and sodium dithionite. sciencemadness.org These methods are effective but may require careful workup procedures to remove metal salts.

The resulting amino derivative is a valuable intermediate. For example, it can be further functionalized through diazotization followed by substitution reactions, or it can participate in condensation reactions to form heterocyclic rings.

Role of the Nitro Group in Cyclization Reactions to Form Condensed Heterocycles

The nitro group, in concert with the adjacent amino or a potential amino group (after reduction), plays a pivotal role in the synthesis of condensed heterocyclic systems. The electron-withdrawing nature of the nitro group can activate the ortho position for nucleophilic attack, and after reduction to an amine, it provides a nucleophilic center for cyclization reactions.

For instance, the reduction of the nitro group in a precursor followed by an intramolecular condensation reaction can lead to the formation of benzimidazoles. researchgate.net The general strategy involves having a suitable functional group ortho to the newly formed amino group that can react to close the ring.

The synthesis of ethyl 3-nitro-4-(propylamino)benzoate itself involves a nucleophilic aromatic substitution where the electron-withdrawing nitro group facilitates the displacement of a leaving group (like fluoro or chloro) by propylamine. nih.govnih.gov This highlights the activating role of the nitro group. Following the reduction of the nitro group, the resulting diamino derivative can be a precursor for various heterocyclic structures.

Reactivity of the Secondary Amine (Propylamino) Moiety

The chemical behavior of this compound is significantly influenced by the presence of the secondary amine (propylamino) group. This functional group serves as a key reactive center, particularly due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character. However, the reactivity of this amine is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The presence of the nitro (-NO₂) group and the methyl ester (-COOCH₃) group, both of which are electron-withdrawing, tends to decrease the electron density on the aromatic ring and, to a lesser extent, on the exocyclic nitrogen atom. This deactivation makes the amine less basic and less nucleophilic compared to a simple alkyl- or dialkylaniline, but it remains a potent site for a variety of chemical transformations.

Alkylation and Acylation Reactions at the Nitrogen Center

The nitrogen atom of the propylamino group is nucleophilic and can readily participate in alkylation and acylation reactions. These reactions involve the formation of a new bond between the nitrogen and an electrophilic carbon atom.

Alkylation: In an alkylation reaction, the secondary amine attacks an alkyl halide (such as an alkyl iodide or bromide) or another suitable alkylating agent (like a dialkyl sulfate) in a nucleophilic substitution reaction. This process results in the formation of a tertiary amine. The reaction typically requires the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The product of such a reaction with an alkylating agent, for example, methyl iodide, would be Methyl 4-(N-methyl-N-propylamino)-3-nitrobenzoate.

Acylation: Acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is generally rapid and leads to the formation of an amide. For instance, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield Methyl 4-(N-acetyl-N-propylamino)-3-nitrobenzoate. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

The table below summarizes representative alkylation and acylation reactions at the propylamino nitrogen center.

Reaction TypeReagent ExampleProduct ClassGeneral Conditions
Alkylation Methyl Iodide (CH₃I)Tertiary AmineBase (e.g., K₂CO₃, NaH), Aprotic Solvent (e.g., DMF, Acetonitrile)
Acylation Acetyl Chloride (CH₃COCl)AmideNon-nucleophilic base (e.g., Pyridine, Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂, THF)
Acylation Acetic Anhydride ((CH₃CO)₂O)AmideOptional catalyst (e.g., DMAP), Heat

Condensation Reactions for Formation of Imine Derivatives

The formation of a traditional imine (a compound containing a carbon-nitrogen double bond, C=N-R) typically involves the condensation of a primary amine with an aldehyde or a ketone. The secondary amine in this compound cannot form a stable imine in this manner because it lacks a second hydrogen atom on the nitrogen necessary for the final elimination of water to form the C=N bond.

Instead, secondary amines react with aldehydes and ketones that possess an α-hydrogen to form enamines . The reaction mechanism proceeds through the initial nucleophilic attack of the secondary amine on the carbonyl carbon to form a zwitterionic intermediate. Proton transfer leads to the formation of a carbinolamine. In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, generating an iminium ion. A proton is then removed from an adjacent carbon atom (the α-carbon of the original carbonyl compound) by a base (such as another amine molecule or the conjugate base of the acid catalyst) to form the C=C double bond of the enamine.

This reactivity provides a pathway to synthesize more complex structures by functionalizing the carbonyl compound's α-position.

The table below outlines the key steps in the formation of an enamine from this compound and a representative ketone, cyclohexanone.

StepReactantsIntermediate/ProductDescription
1 This compound + CyclohexanoneCarbinolamineNucleophilic attack of the secondary amine on the carbonyl carbon.
2 Carbinolamine + H⁺Iminium IonAcid-catalyzed dehydration (loss of H₂O) from the carbinolamine.
3 Iminium IonEnamine ProductDeprotonation of the α-carbon to form the C=C double bond.

In Vitro Biological Activity and Molecular Mechanisms of Action for Methyl 3 Nitro 4 Propylamino Benzoate Analogues

Antimicrobial Activity and Mechanistic Pathways

Nitroaromatic compounds are a class of molecules that have been extensively investigated for their therapeutic potential, including their activity against a wide range of microorganisms. encyclopedia.pub The antimicrobial effects of these compounds are often attributed to the presence of the nitro group, which can be reduced within microbial cells to form reactive and toxic intermediates, such as nitroso and superoxide (B77818) species. These reactive species can subsequently cause cellular damage by covalently binding to essential macromolecules like DNA, leading to cell death. encyclopedia.pub

Several studies have evaluated the antimicrobial efficacy of analogues of methyl 3-nitro-4-(propylamino)benzoate against various bacterial and fungal pathogens. For instance, a series of 3-methyl-4-nitrobenzoate derivatives were synthesized and tested against four different Candida species. researchgate.net The results indicated that the antifungal activity was dependent on the specific chemical structure of the analogue and the fungal strain being tested. researchgate.net

Notably, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate demonstrated significant antifungal activity against Candida guilliermondii. researchgate.net Another related compound, methyl 3,5-dinitrobenzoate, also exhibited inhibitory effects against Candida albicans strains. nih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for some of these compounds are presented in the table below.

Antifungal Activity of this compound Analogues

Compound Fungal Strain MIC (µM) MFC (µM) Reference
Methyl 3-methyl-4-nitrobenzoate C. guilliermondii 207 39 - researchgate.net
Pentyl 3-methyl-4-nitrobenzoate C. guilliermondii 207 31 - researchgate.net
Methyl 3,5-dinitrobenzoate C. albicans ATCC 90028 1100 2210 nih.gov
Methyl 3,5-dinitrobenzoate C. albicans PLA5 270 550 nih.gov
Methyl 3,5-dinitrobenzoate C. albicans PLA15 270 550 nih.gov

In terms of antibacterial activity, metal complexes of 4-nitro-1,2-phenylenediamine have been synthesized and tested, with a Zn(II) complex showing significant activity against Streptococcus mutans. encyclopedia.pub Furthermore, nitro derivatives with halogen substitutions have demonstrated efficacy against Staphylococcus aureus. encyclopedia.pub

Molecular modeling studies have been employed to understand the binding affinity of these nitrobenzoate analogues to specific microbial targets. For pentyl 3-methyl-4-nitrobenzoate, the most bioactive compound against C. guilliermondii in its series, docking studies suggested an interaction with the thymidylate kinase (TMPK) protein. researchgate.net TMPK is a crucial enzyme in the synthesis of dTTP, a necessary precursor for DNA replication, making it a viable target for antifungal agents. researchgate.net

The mechanism of action for some nitrotriazole derivatives against fungi involves the inhibition of 14α-demethylase, an essential enzyme for ergosterol (B1671047) biosynthesis. encyclopedia.pub The antifungal activity of these nitro compounds is attributed to an efficient electrostatic interaction between the nitro group and the Fe(II) in the heme group of the enzyme, leading to potent inhibition. encyclopedia.pub

As mentioned, the inhibition of essential microbial enzymes is a key mechanism of action for these compounds. The inhibition of thymidylate kinase by pentyl 3-methyl-4-nitrobenzoate disrupts DNA synthesis in fungal cells. researchgate.net Similarly, the inhibition of 14α-demethylase by nitrotriazole derivatives disrupts the integrity of the fungal cell membrane by preventing ergosterol synthesis. encyclopedia.pub

In bacteria, the degradation of p-nitrobenzoate can be competitively inhibited by benzoate (B1203000) in some pseudomonads, suggesting an interaction with the enzymatic pathways responsible for the breakdown of these aromatic compounds. nih.gov

Anti-inflammatory Properties and Cellular Signaling Modulation

Analogues of this compound have also been investigated for their anti-inflammatory properties. A series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized and evaluated for their ability to inhibit key enzymes in the inflammatory cascade. bohrium.comnih.gov

These compounds were found to be potent inhibitors of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are critical mediators of inflammation. bohrium.comnih.gov The carboxylic acid derivatives, in particular, demonstrated significant inhibitory activity. bohrium.com For example, compounds FM10 and FM12 were identified as potent analgesic and anti-inflammatory agents based on their in vitro and in vivo activities. bohrium.comnih.gov

In Vitro Anti-inflammatory Activity of Related Nitro Compounds

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) 5-LOX IC₅₀ (µM) Reference
FM4 - 0.74 - bohrium.comnih.gov
FM10 - 0.69 - bohrium.comnih.gov
FM12 - 0.18 - bohrium.comnih.gov

Furthermore, some methyl derivatives of flavone, including a nitro-containing compound, have been shown to possess anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

Anticancer Potential and Molecular Mode of Action

The anticancer potential of nitro-containing compounds has been an area of active research. The nitro group can enhance the biological activity of a molecule and is a feature of some anticancer agents. nih.gov

A key aspect of cancer metastasis is the ability of cancer cells to migrate and invade surrounding tissues. Several analogues of this compound have shown promise as inhibitors of these processes.

For instance, 4-methyl-3-nitro-benzoic acid was found to inhibit the epidermal growth factor (EGF)-induced migration and chemotaxis of breast cancer cells in vitro. nih.gov Importantly, this compound did not affect cell viability, suggesting a specific effect on cell motility. nih.gov

Similarly, methyl 3-(isopropylamino)-4-nitrobenzoate, a close structural analogue of the target compound, was identified as an inhibitor of EGF-induced chemotaxis in non-small cell lung cancer (NSCLC) cells. The mechanism of this inhibition was linked to the reduced phosphorylation of cofilin, a protein that plays a critical role in the actin dynamics necessary for cell movement.

Other nitro-containing heterocyclic compounds, such as 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines, have also demonstrated significant anticancer activity against various human cancer cell lines, including A549, MCF-7, SKBr3, PC-3, and HeLa. nih.gov The most promising of these compounds showed low-micromolar IC₅₀ values and was suggested to act as a K+ channel inhibitor. nih.gov

Anticancer Activity of Related Nitro Compounds

Compound Cancer Cell Line Activity IC₅₀ (µM) Reference
4-Methyl-3-nitro-benzoic acid Breast cancer cells Inhibition of migration and chemotaxis - nih.gov
Methyl 3-(isopropylamino)-4-nitrobenzoate NSCLC cells Inhibition of chemotaxis -
8d (a 3-nitroaryl-triazolo-phthalazine) PC3 Cytotoxic 0.11 - 0.59 nih.gov
8d (a 3-nitroaryl-triazolo-phthalazine) MCF-7 Cytotoxic 0.11 - 0.59 nih.gov
8d (a 3-nitroaryl-triazolo-phthalazine) SKBr3 Cytotoxic 0.11 - 0.59 nih.gov

Investigations into Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Nitroaromatic compounds have demonstrated the ability to inhibit cell growth and induce apoptosis, or programmed cell death, in various cancer cell lines. The underlying mechanisms are often linked to the electron-withdrawing nature of the nitro group, which can participate in redox cycling and generate reactive oxygen species (ROS). This increase in intracellular ROS can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways.

For instance, studies on novel nitro-substituted hydroxynaphthanilides have shown that the position of the nitro group on the anilide ring influences the potency of cell growth inhibition. These compounds were found to induce an accumulation of cells in the G1 phase of the cell cycle, a common mechanism for halting cell proliferation. This G1 arrest was associated with the downregulation of key cell cycle proteins, such as cyclin E1. Furthermore, some of these nitro compounds were observed to directly trigger the apoptotic process in cancer cells.

While direct evidence for this compound is lacking, it is plausible that its analogues could exert similar effects. The presence of the nitro group could facilitate the generation of ROS, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executive enzymes of apoptosis. Research on other structurally related compounds, such as 1,4-benzothiazine analogues, has confirmed their ability to induce apoptosis through these complex biochemical events, including the activation of caspase-8, -9, and -3. researchgate.net

Enzyme Inhibition Studies (e.g., Urease Inhibition by Analogues)

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a key therapeutic strategy to combat infections caused by these organisms. Various classes of compounds have been investigated as urease inhibitors, and some have shown significant promise.

Although specific studies on the urease inhibitory activity of this compound analogues are not available, research on other nitro-containing compounds suggests potential in this area. For example, N-monosubstituted aroylthioureas, which can incorporate nitro-substituents, have been identified as potent urease inhibitors. southalabama.edu The structure-activity relationship studies of these compounds indicate that the electronic properties and the substitution pattern on the aromatic ring play a crucial role in their inhibitory activity. southalabama.edu

The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site, disrupting its catalytic function. It is hypothesized that the nitro group in analogues of this compound could influence the electronic distribution of the molecule, potentially enhancing its ability to coordinate with the nickel ions or interact with key amino acid residues in the active site of urease.

Table 1: Examples of Urease Inhibitory Activity by Structurally-Related Compound Classes This table is illustrative and based on data from related compound classes, as specific data for this compound analogues is not available.

Compound ClassExample CompoundTarget UreaseIC50 (µM)Reference
N-monosubstituted AroylthioureasCompound b11 Cell-free urease0.060 ± 0.004 southalabama.edu
(N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids2-(N-(3-nitrophenyl)-N-(4-tert-butylphenylsulfonyl))aminoacetohydroxamic acidHelicobacter pylori ureasePotent, >690-fold higher than acetohydroxamic acid researchgate.net

Antiprotozoal Activity and Related Factors (e.g., against Trypanosoma cruzi, Entamoeba histolytica)

Nitroaromatic compounds are a cornerstone in the treatment of diseases caused by protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Entamoeba histolytica (the cause of amoebiasis). Drugs such as benznidazole (B1666585) and nifurtimox (B1683997) are nitroheterocyclic compounds that function as prodrugs, requiring activation within the parasite to exert their cytotoxic effects.

Influence of Redox Potential on Antiprotozoal Efficacy

The efficacy of nitroaromatic compounds against protozoa is intrinsically linked to their redox potential. These compounds are activated through a process of bioreduction, where the nitro group is reduced to form highly reactive and toxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as radical species. This reductive activation is catalyzed by parasitic enzymes, particularly nitroreductases (NTRs). nih.gov

The ease with which a nitroaromatic compound can accept an electron (its reduction potential) is a critical determinant of its biological activity. A more positive redox potential generally correlates with greater ease of reduction and, consequently, higher antiprotozoal activity. This is because the activated drug can then induce significant oxidative stress within the parasite, leading to damage of essential biomolecules like DNA, proteins, and lipids, ultimately resulting in cell death.

Studies on Mechanisms of Action and Potential Resistance Pathways

The primary mechanism of action for antiprotozoal nitroaromatic drugs involves their activation by parasitic nitroreductases. In Trypanosoma cruzi, a type I NADH-dependent nitroreductase (TcNTR) located in the mitochondria is responsible for the activation of benznidazole and nifurtimox. nih.gov This enzyme reduces the nitro group of the drug, leading to the generation of toxic metabolites that are lethal to the parasite.

Similarly, in Entamoeba histolytica, the activation of nitroimidazole drugs like metronidazole (B1676534) is also a reductive process. While the exact enzymatic machinery is still under investigation, enzymes such as thioredoxin reductase have been implicated in the reduction of the nitro group, leading to the formation of cytotoxic adducts with cellular thiols and proteins.

A significant challenge in the treatment of protozoal infections is the emergence of drug resistance. For nitroaromatic drugs, the primary mechanism of resistance involves alterations in the activating nitroreductase enzymes. In Trypanosoma cruzi, resistance to benznidazole and nifurtimox has been associated with the downregulation or loss of functional TcNTR. nih.gov A decrease in the expression or activity of this enzyme means that less of the prodrug is activated, rendering the parasite less susceptible to its effects.

In Entamoeba histolytica, resistance to metronidazole has been linked to changes in the expression of various proteins, including those involved in managing oxidative stress, such as superoxide dismutase and peroxiredoxin, as well as ferredoxin 1 and flavin reductase. These changes likely help the parasite to cope with the oxidative damage induced by the activated drug.

Table 2: Key Enzymes and Resistance Mechanisms in Protozoa for Nitroaromatic Drugs This table summarizes general findings for nitroaromatic drugs, as specific data for this compound analogues is not available.

ParasiteKey Activating Enzyme(s)Primary Mechanism of ResistanceReferences
Trypanosoma cruziType I Nitroreductase (TcNTR)Downregulation/mutation of TcNTR nih.gov
Entamoeba histolyticaThioredoxin Reductase, FerredoxinAltered expression of oxidative stress proteins and activating enzymes

Analytical Method Development and Validation for Research Applications of Methyl 3 Nitro 4 Propylamino Benzoate

Chromatographic Techniques for Separation, Purity Assessment, and Quantification in Research Settings

Chromatographic methods are indispensable tools in chemical research for separating components of a mixture, assessing the purity of a synthesized compound, and quantifying its presence. For Methyl 3-nitro-4-(propylamino)benzoate, a compound with moderate polarity, a range of chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method Development: The development of a stability-indicating RP-HPLC method would involve a systematic evaluation of stationary and mobile phases. A C18 column is a common first choice due to its versatility in separating compounds of intermediate polarity.

Mobile Phase Optimization: A gradient elution is often preferred to ensure adequate separation from starting materials (e.g., Methyl 4-fluoro-3-nitrobenzoate) and potential by-products. The mobile phase would likely consist of an aqueous component (such as water with a buffer like ammonium (B1175870) formate) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient would typically start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the more nonpolar compounds.

Detection: Due to the presence of the nitroaromatic chromophore, UV detection is highly effective. The compound is expected to have strong absorbance in the UV region, with a maximum wavelength (λmax) likely around 264 nm, similar to related structures. rsc.org

Validation: A developed HPLC method would be validated for linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation) to ensure its reliability for quantitative analysis in research studies.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Benzoate (B1203000) Derivatives

ParameterConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for moderately polar aromatic compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides good peak shape and ionization for LC-MS.
Mobile Phase BAcetonitrile or Methanol (B129727)Common organic modifiers for reversed-phase chromatography.
Gradient5% to 95% B over 20 minutesEnsures elution of both polar impurities and the main compound.
Flow Rate1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
DetectionUV at ~264 nmBased on UV data for similar nitroaromatic esters. rsc.org
Injection Volume10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and potential for thermal degradation. However, GC can be employed for the analysis of more volatile precursors or for the compound itself after appropriate derivatization.

For instance, the analysis of the starting material, propylamine, could be performed by GC. hmdb.ca Furthermore, if the research objective involved analyzing for volatile impurities or degradation products, a GC-MS method would be highly valuable. Derivatization, such as silylation of the secondary amine, could increase the compound's volatility and thermal stability, making it amenable to GC analysis. A typical GC method would involve a temperature program starting at a lower temperature and ramping up to elute the compound from a capillary column (e.g., DB-5ms).

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for monitoring the progress of organic reactions and for preliminary purity assessments in a research setting.

In the synthesis of this compound from a precursor like Methyl 4-fluoro-3-nitrobenzoate and propylamine, TLC can be used to track the consumption of the starting material and the formation of the product. nih.govresearchgate.netnih.gov

Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254) are standard.

Mobile Phase: A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is used as the eluent. For a compound of this polarity, a mobile phase system such as 8:2 hexane/ethyl acetate (B1210297) has been shown to be effective for related nitrobenzoate compounds. southalabama.edu

Visualization: The spots can be visualized under UV light (at 254 nm) due to the fluorescent indicator on the plate and the UV-active nature of the aromatic compound. bond.edu.au The starting material and product will have different retention factors (Rf values), allowing for clear differentiation. southalabama.edubond.edu.au

Table 2: Typical TLC Conditions for Monitoring Synthesis

ParameterConditionPurpose/Reference
PlateSilica gel 60 F254Standard adsorbent for compounds of this polarity. southalabama.edu
Mobile PhaseHexane:Ethyl Acetate (8:2 v/v)Effective eluent system for separating nitrobenzoate esters. southalabama.edu
VisualizationUV light (254 nm)Aromatic rings and conjugated systems are readily visible. bond.edu.au
Expected ResultProduct Rf lower than less polar starting materials.The presence of the amino group increases polarity.

Spectroscopic Techniques for Purity and Identity Confirmation in Research Studies

Spectroscopic techniques are critical for confirming the chemical identity and structural integrity of a newly synthesized compound.

UV-Visible Spectroscopy for Quantitative Analysis and Purity Profiling

UV-Visible spectroscopy is a straightforward method for quantitative analysis and for confirming the presence of the nitroaromatic chromophore. The electronic transitions within the conjugated system of this compound give rise to characteristic UV absorption. Based on similar structures, the compound is expected to exhibit a significant absorption maximum (λmax) in the range of 260-280 nm. rsc.org This property can be harnessed for quantitative measurements using a calibration curve prepared with pure standards, often as an orthogonal technique to HPLC-UV.

Advanced NMR and Mass Spectrometry for Structural Integrity Verification

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, definitive techniques for structural elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's precise structure. Based on data from analogous compounds, the following spectral features would be expected for this compound in a solvent like CDCl₃. bond.edu.aursc.org

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the N-propyl group. The aromatic region would be particularly informative, showing characteristic splitting patterns (doublets, doublet of doublets) due to the substitution pattern. A broad signal corresponding to the N-H proton would also be present.

¹³C NMR: The spectrum would show resonances for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating amino group), and the carbons of the methyl ester and propyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Aromatic-H (ortho to NO₂)~8.5-8.8-
Aromatic-H (ortho to COOCH₃)~7.8-8.0-
Aromatic-H (ortho to NH)~6.8-7.0-
NH-propylBroad singlet ~8.0-8.5-
O-CH₃ (ester)Singlet ~3.9~52
N-CH₂-propylMultiplet ~3.2-3.4~45-48
CH₂-CH₂-propylMultiplet ~1.6-1.8~20-22
CH₃-propylTriplet ~0.9-1.0~11-12
C=O (ester)-~165-167
Aromatic Carbons-~110-150

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₄N₂O₄, Molecular Weight: 238.24 g/mol ), the [M+H]⁺ ion would be observed at m/z 239.10. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the propyl chain.

Chemical Derivatization for Enhanced Analytical Performance and Detection Sensitivity in Complex Matrices

Chemical derivatization is a critical technique in analytical chemistry used to modify an analyte to enhance its detection and separation capabilities. For a compound like this compound, which possesses both a secondary amine and a nitro group, derivatization can significantly improve its analytical performance, especially in complex biological or environmental matrices. This is particularly important for trace analysis and metabolite profiling where low concentrations of the analyte need to be accurately quantified. actascientific.comresearchgate.net

The primary goals of derivatizing this compound are to:

Increase its molar absorptivity for UV-Vis detection.

Introduce a fluorophore for highly sensitive fluorescence detection.

Enhance its ionization efficiency for mass spectrometry (MS) detection. researchgate.net

Improve its chromatographic properties, such as retention and peak shape.

Strategies for Pre- and Post-Column Derivatization in Chromatography

Both pre-column and post-column derivatization strategies can be employed for the analysis of this compound using chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Pre-Column Derivatization

In pre-column derivatization, the analyte is chemically modified before its introduction into the chromatographic system. actascientific.com This approach offers several advantages, including the potential to remove excess derivatizing reagent before analysis, thus reducing background noise. researchgate.net

For this compound, the secondary amine group is a prime target for derivatization. A variety of reagents can react with this functional group to attach a chromophore or fluorophore.

Table 1: Pre-Column Derivatization Reagents for the Secondary Amine of this compound

Derivatizing ReagentTarget Functional GroupDetection MethodAdvantages
Dansyl chlorideSecondary AmineFluorescenceHigh sensitivity, well-established method.
9-fluorenylmethyl chloroformate (FMOC-Cl)Secondary AmineFluorescenceReacts with both primary and secondary amines, stable derivatives. actascientific.comactascientific.com
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Secondary AmineFluorescenceHigh reactivity with primary and secondary amines. researchgate.net
2,4-Dinitrofluorobenzene (DNFB)Secondary AmineUV-VisSimple reaction, provides a strong chromophore.

The nitro group on the benzene (B151609) ring can also be a target for derivatization. A common strategy for nitroaromatic compounds is their reduction to the corresponding aromatic amine. researchgate.netnih.gov This newly formed primary amine can then be derivatized using reagents that are specific to primary amines, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.

Post-Column Derivatization

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the chromatographic column and before it reaches the detector. actascientific.com This method is advantageous when the derivatives are unstable or when the derivatization reaction is not compatible with the separation conditions.

For this compound, a post-column reaction could involve the reduction of the nitro group followed by a colorimetric or fluorometric reaction of the resulting amine.

Table 2: Post-Column Derivatization Strategy for this compound

Reaction StepReagentPurpose
1. On-line ReductionMetal catalyst (e.g., zinc)Reduction of the nitro group to a primary amine.
2. DerivatizationNinhydrin or o-phthalaldehyde (OPA)Reaction with the newly formed primary amine to produce a colored or fluorescent product. actascientific.com

Applications in Trace Analysis and Metabolite Profiling

The enhanced sensitivity and selectivity achieved through chemical derivatization are particularly valuable in trace analysis and metabolite profiling of this compound.

Trace Analysis

In environmental monitoring or pharmaceutical impurity analysis, it is often necessary to detect and quantify very low levels of compounds. Derivatization can lower the limit of detection (LOD) and limit of quantification (LOQ) by several orders of magnitude. For instance, using a fluorescent derivatizing agent for the secondary amine of this compound can allow for its detection at picomolar concentrations. nih.gov

A key challenge in trace analysis is the presence of interfering compounds in the matrix. Derivatization can help to overcome this by shifting the analyte's retention time and detection wavelength, moving it to a region of the chromatogram with less interference.

Metabolite Profiling

Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov When studying the metabolism of this compound, its metabolites may be present at very low concentrations and in a complex biological matrix such as plasma or urine.

Chemical derivatization can be used to selectively target and enhance the detection of potential metabolites. For example, if one metabolic pathway involves the modification of the propylamino side chain, derivatization of the amine group can help in tracking the formation of these metabolites. researchgate.netacs.org Another potential metabolic transformation is the reduction of the nitro group. Derivatization strategies targeting the resulting amino group can be employed to identify and quantify these specific metabolites. researchgate.netnih.gov

Furthermore, the use of isotopically labeled derivatizing reagents can aid in the identification of metabolites by mass spectrometry, as the derivatized metabolites will exhibit a characteristic isotopic pattern.

Table 3: Hypothetical Metabolite Analysis of this compound using Derivatization

Potential MetaboliteDerivatization TargetDerivatization ReagentAnalytical Improvement
Hydroxylated Propyl Chain MetaboliteSecondary AmineDansyl chlorideEnhanced fluorescence detection for trace level quantification.
N-dealkylated Metabolite (Primary Amine)Primary Amineo-Phthalaldehyde (OPA)Specific detection of the primary amine metabolite.
Nitro-reduced Metabolite (Primary Aromatic Amine)Primary Aromatic AmineNBD-FHigh sensitivity and selectivity for the reduced metabolite. researchgate.net
Carboxylic Acid Metabolite (from ester hydrolysis)Carboxylic Acid3-Nitrophenylhydrazine (3-NPH) acs.orgImproved ionization for LC-MS analysis.

By employing these chemical derivatization strategies, researchers can significantly enhance the analytical performance for this compound, enabling its sensitive and selective determination in complex samples for research applications in areas such as environmental science, toxicology, and drug metabolism.

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